molecular formula C9H14Cl2N2 B1514595 Cyclopropylmethylpyridin-4-ylamine dihydrochloride CAS No. 900017-78-9

Cyclopropylmethylpyridin-4-ylamine dihydrochloride

Cat. No. B1514595
CAS RN: 900017-78-9
M. Wt: 221.12 g/mol
InChI Key: UVBNGIKDKNVFKA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “Cyclopropylmethylpyridin-4-ylamine dihydrochloride” is 227.18 . The IUPAC name is N-cyclopropyl-N-methyl-4-piperidinamine dihydrochloride . The InChI code is 1S/C9H18N2.2ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;;/h8-10H,2-7H2,1H3;2*1H .


Physical And Chemical Properties Analysis

“Cyclopropylmethylpyridin-4-ylamine dihydrochloride” is a white solid .

Scientific Research Applications

Medicinal Chemistry

Cyclopropylmethylpyridin-4-ylamine dihydrochloride: is a compound that can be utilized in the synthesis of piperidine derivatives , which are crucial in drug design . Piperidine structures are found in more than twenty classes of pharmaceuticals, including alkaloids. The compound’s role in the construction of 1,4-dihydropyridines (1,4-DHPs) is particularly noteworthy, as these structures are prevalent in natural alkaloids and commercially available drugs .

Agriculture

In the agricultural sector, nitrogen-containing heterocycles like Cyclopropylmethylpyridin-4-ylamine dihydrochloride are explored for their potential as bioactive molecules. They may serve as building blocks for compounds with antimicrobial, antifungal, and antiviral properties, which can be critical in developing new agrochemicals .

Material Science

The compound’s potential in material science lies in its role in synthetic strategies such as cascade cyclization, which is widely used in organic synthesis. This includes applications in creating functional materials through reactions like cycloaddition, catalytic-coupling, and C-H activation .

Biochemistry

The compound is relevant in biochemistry for the synthesis of biologically active scaffolds, such as pyrrolopyrazine derivatives . These structures are significant in the study of biological activities and could lead to the discovery of new biochemical pathways or therapeutic agents .

Pharmacology

Cyclopropylmethylpyridin-4-ylamine dihydrochloride: is instrumental in pharmacology for the development of piperidine-based drugs. It’s involved in the synthesis of various piperidine derivatives that have shown promise in recent pharmacological applications .

Chemical Engineering

In chemical engineering, the compound’s role in the construction of 1,4-DHPs is significant. It’s part of the evolution of C4 sources in cascade cyclization, contributing to the development of efficient methods for synthesizing complex chemical structures .

properties

IUPAC Name

N-(cyclopropylmethyl)pyridin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-8(1)7-11-9-3-5-10-6-4-9;;/h3-6,8H,1-2,7H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBNGIKDKNVFKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20849433
Record name N-(Cyclopropylmethyl)pyridin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylmethylpyridin-4-ylamine dihydrochloride

CAS RN

900017-78-9
Record name N-(Cyclopropylmethyl)pyridin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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